N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-19-8-6-11(7-9-19)10-18-23(20,21)13-4-2-12(3-5-13)22-14(15,16)17/h2-5,11,18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCHMFCZOLTYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of reactions, including alkylation and cyclization. The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy-containing reagents. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related sulfonamides are outlined below:
Substituent Analysis
Key Observations:
Pharmacological and Physicochemical Data
- Solubility : The target compound’s solubility is likely intermediate between Example 53 (low due to fused rings) and N-(4-methoxyphenyl)benzenesulfonamide (higher due to simplicity) .
- Bioactivity : While Example 53 demonstrates kinase inhibition (IC₅₀ ~10 nM for specific targets), the target compound’s activity remains uncharacterized. Piperidine-containing sulfonamides are often explored for neuropathic pain or cognitive disorders .
Biological Activity
N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H18F3N3O2S. Its structure features a piperidine ring, a trifluoromethoxy group, and a sulfonamide moiety, contributing to its unique biological properties.
This compound exhibits its biological activity primarily through its interaction with various neurotransmitter receptors. The piperidine ring is known for its ability to modulate receptor activity, particularly in the central nervous system. Studies indicate that it acts as a potent inverse agonist , which can lead to antipsychotic-like effects in behavioral models.
Antipsychotic Activity
Research has demonstrated that this compound shows significant antipsychotic-like efficacy. In preclinical studies, it has been shown to reduce symptoms associated with psychosis, likely due to its antagonistic effects on dopamine receptors.
Anti-Cancer Potential
Emerging studies suggest that this compound may also possess anti-cancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell survival .
Study 1: Antipsychotic Efficacy
In a study assessing the behavioral effects of this compound in rodent models, researchers found that administration led to significant reductions in hyperactivity and stereotypic behaviors compared to control groups. These results support the compound's potential as an antipsychotic agent.
Study 2: Anti-Cancer Activity
A recent investigation into the anti-cancer effects of this compound revealed that at concentrations of 10 μM, it induced apoptosis in MDA-MB-231 breast cancer cells. The study reported enhanced caspase-3 activity and morphological changes indicative of apoptosis, highlighting its potential as an anti-cancer therapeutic .
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Line/Model | Concentration |
|---|---|---|---|
| Antipsychotic | Reduces hyperactivity | Rodent models | Varies |
| Induction of Apoptosis | Enhances caspase-3 activity | MDA-MB-231 (breast cancer) | 10 μM |
| Microtubule Disruption | Inhibits proliferation | Various cancer cell lines | 20 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and what key reaction conditions are required?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Preparation of intermediates : The piperidine ring is functionalized via alkylation or reductive amination. For example, 1-methylpiperidin-4-ylmethanol may be reacted with a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃) in dichloromethane .
Sulfonamide coupling : The benzenesulfonamide group is introduced using 4-(trifluoromethoxy)benzenesulfonyl chloride, requiring anhydrous conditions and catalysts like triethylamine to drive the reaction .
Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the final product, with HPLC used to confirm purity (>95%) .
- Critical Parameters : Temperature control (<40°C for sulfonylation), solvent selection (e.g., DCM for solubility), and moisture exclusion to prevent side reactions.
Q. Which analytical techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Answer :
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm piperidine methylene bridge, trifluoromethoxy group | Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 4.5 ppm (SO₂N-CH₂), and δ 120–125 ppm (¹³C for CF₃O) . |
| HPLC | Assess purity | Retention time ~8.2 min (C18 column, acetonitrile/water gradient) . |
| Mass Spectrometry (MS) | Verify molecular weight | [M+H]⁺ peak at m/z 407.1 (calc. 407.14) . |
- Methodological Note : Use deuterated DMSO for NMR to resolve aromatic protons; optimize MS ionization (ESI+ mode) for sulfonamide detection.
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability studies indicate:
- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at 2–8°C in amber vials to prevent light-induced degradation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent sulfonamide hydrolysis .
- Best Practices : Use inert atmospheres (N₂) for long-term storage and lyophilization for aqueous solutions.
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the compound’s biological activity across studies?
- Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use ATPase inhibition assays (for enzyme targets) with IC₅₀ values normalized to positive controls (e.g., ouabain for Na⁺/K⁺-ATPase) .
- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., apoptosis via flow cytometry) .
- Batch Analysis : Re-test compound batches with discrepant results using LC-MS to rule out degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like carbonic anhydrase IX. Key interactions: sulfonamide oxygen with Zn²+ in the active site .
MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energy (ΔG) .
SAR Analysis : Compare with analogs (e.g., 4-ethylbenzenesulfonamide derivatives) to identify critical substituents for activity .
Q. What methodologies optimize the compound’s solubility for in vivo studies without compromising activity?
- Answer :
- Co-Solvents : Use cyclodextrin (20% w/v) or DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .
- Salt Formation : Hydrochloride salts improve crystallinity and solubility (tested via pH-solubility profiles) .
Q. How to design a dose-response study to evaluate the compound’s efficacy in inhibiting cancer cell proliferation?
- Protocol :
Cell Lines : Use HT-29 (colon cancer) and MCF-7 (breast cancer) cells, cultured in RPMI-1640 + 10% FBS .
Treatment : Dose range 1–100 µM, 48-hour exposure. Include cisplatin (10 µM) as a positive control.
Viability Assay : MTT assay, read absorbance at 570 nm. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Data Analysis : Pair with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
